molecular formula C17H14FNO3 B6409647 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% CAS No. 1261983-90-7

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%

Cat. No. B6409647
CAS RN: 1261983-90-7
M. Wt: 299.30 g/mol
InChI Key: FYCUKQZQANYDAM-UHFFFAOYSA-N
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Description

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid (also known as CPFB) is a fluorinated aromatic carboxylic acid with a wide range of applications in scientific research. CPFB is a versatile compound whose properties can be modified to suit different research needs.

Mechanism of Action

CPFB is believed to act on the cellular level by modulating the activity of various enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). COX is an enzyme involved in the conversion of arachidonic acid to prostaglandins and thromboxanes, which are involved in inflammation and pain. LOX is an enzyme involved in the conversion of arachidonic acid to leukotrienes, which are involved in inflammation and allergic reactions. It is believed that CPFB binds to the active sites of these enzymes and inhibits their activity, thus reducing inflammation and pain.
Biochemical and Physiological Effects
CPFB has been found to have anti-inflammatory, analgesic, and antipyretic effects. In animal studies, CPFB has been found to reduce inflammation and pain in a dose-dependent manner. In addition, CPFB has been found to reduce fever in animals. These effects are believed to be mediated by the inhibition of cyclooxygenase and lipoxygenase enzymes.

Advantages and Limitations for Lab Experiments

CPFB has several advantages for use in laboratory experiments. It is a relatively stable compound that can be stored at room temperature. In addition, it is non-toxic and has a low vapor pressure, making it safe to handle in a laboratory setting. However, CPFB is not soluble in water, making it more difficult to use in aqueous solutions.

Future Directions

There are several possible future directions for research involving CPFB. One possible direction is to further investigate the mechanism of action of CPFB. Another possible direction is to explore the potential therapeutic applications of CPFB, such as its use in the treatment of inflammation and pain. Additionally, further research could be done to investigate the potential side effects of CPFB, as well as to develop new methods for its synthesis. Finally, CPFB could be further explored as a potential catalyst for the synthesis of various organic compounds.

Synthesis Methods

CPFB can be synthesized through a two-step process. The first step involves the reaction of 4-bromo-2-fluorobenzaldehyde with cyclopropanecarboxylic acid anhydride (CPAA) in the presence of anhydrous zinc chloride. This reaction yields 4-[3-(cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid (CPFB). The second step involves the hydrolysis of CPFB in the presence of sodium hydroxide to yield 4-[3-(cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid (CPFB).

Scientific Research Applications

CPFB has a wide range of applications in scientific research. It is used as a substrate for the synthesis of various compounds, such as 4-methyl-2-fluorobenzoic acid and 4-bromo-2-fluorobenzoic acid. CPFB is also used as a reagent in the synthesis of various heterocyclic compounds, such as pyridine and quinoline derivatives. In addition, CPFB can be used as a catalyst in the synthesis of various organic compounds, such as amides, esters, and lactones.

properties

IUPAC Name

4-[3-(cyclopropylcarbamoyl)phenyl]-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c18-15-9-11(4-7-14(15)17(21)22)10-2-1-3-12(8-10)16(20)19-13-5-6-13/h1-4,7-9,13H,5-6H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCUKQZQANYDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691740
Record name 3'-(Cyclopropylcarbamoyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261983-90-7
Record name 3'-(Cyclopropylcarbamoyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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